2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by a cyclohexane ring substituted with a phenyl group and a 4-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves the condensation of 4-chloroaniline with a suitable cyclohexane-1,3-dione derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromoanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[(4-Methoxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[(4-Nitroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
Properties
CAS No. |
62370-69-8 |
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Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2 |
InChI Key |
AGCOMGHDFFZMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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